Cinnamaverine

Spasmolytic Smooth muscle Pharmacology

Researchers studying spasmolytic mechanisms often require multiple reference compounds to isolate direct smooth muscle relaxation from antimuscarinic activity. Cinnamaverine (CAS 1679-75-0) resolves this by combining both actions in a single molecule, plus local anesthetic effects. • Dual pharmacology: direct smooth muscle relaxant + antimuscarinic activity • Structurally distinct aminodiphenylacrylate scaffold (LogP 4.11, pKa 9.18) • Reference standard for diphenylacrylate ester quantification (HPLC/LC-MS) Supplied with Certificate of Analysis. Custom synthesis and bulk quantities available.

Molecular Formula C21H25NO2
Molecular Weight 323.4 g/mol
CAS No. 1679-75-0
Cat. No. B239495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamaverine
CAS1679-75-0
Molecular FormulaC21H25NO2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C21H25NO2/c1-3-22(4-2)15-16-24-21(23)20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18/h5-14,17H,3-4,15-16H2,1-2H3
InChIKeyUTTZVFFEPWFVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamaverine CAS 1679-75-0: Procurement Baseline and Compound Classification


Cinnamaverine (CAS 1679-75-0) is an aminodiphenylacrylate antispasmodic agent, classified as a smooth muscle relaxant with papaverine-like action and some local anesthetic activity [1]. It was designated an International Nonproprietary Name (INN) in 1960 (p-INN List 10) and has been categorized as an anticholinergic/antimuscarinic tertiary amine . The compound is structurally distinct from both direct smooth muscle relaxants (e.g., papaverine) and classic anticholinergics, featuring a diphenylacrylate ester core that confers a dual pharmacological profile relevant to both smooth muscle relaxation and local anesthesia [2].

Mechanism Combined smooth muscle relaxant, antimuscarinic, and local anesthetic activities
Scaffold Aminodiphenylacrylate core; distinct from benzylisoquinoline and tropane chemotypes
Classification INN-designated anticholinergic tertiary amine; spasmolytic research tool

Why Cinnamaverine (CAS 1679-75-0) Cannot Be Interchanged with Standard Spasmolytics


Cinnamaverine occupies a unique intersection between direct smooth muscle relaxants and antimuscarinic spasmolytics, possessing a dual pharmacological profile that distinguishes it from both classes. Unlike papaverine, which acts solely as a direct smooth muscle relaxant independent of cholinergic innervation, cinnamaverine combines smooth muscle relaxation with antimuscarinic activity and additional local anesthetic effects [1][2]. Compared with pure anticholinergics (e.g., atropine), cinnamaverine provides direct myorelaxation not mediated exclusively through muscarinic receptor blockade [3]. The compound's structural backbone — a 2-(diethylamino)ethyl ester of 2,3-diphenylacrylic acid — diverges fundamentally from the benzylisoquinoline alkaloid structure of papaverine and the tropane framework of atropine, producing distinct physicochemical properties including predicted LogP of 4.11 and pKa of 9.18, which alter membrane permeability, formulation behavior, and tissue distribution profiles relative to comparator compounds [4].

Cinnamaverine
Papaverine
Papaverine lacks antimuscarinic and local anesthetic components; direct substitution may alter model response
Cinnamaverine
Atropine
Atropine acts solely via muscarinic receptor blockade; the direct smooth muscle relaxant property is absent
Cinnamaverine
Quaternary ammonium spasmolytics
Permanently charged quaternary analogs have restricted membrane permeability; tertiary amine profile may shift distribution

Cinnamaverine CAS 1679-75-0: Quantitative Differentiation Evidence vs. Papaverine and Atropine


Cinnamaverine vs. Papaverine: Dual-Action Pharmacological Profile Differentiation

Cinnamaverine exhibits a dual-action pharmacological profile combining smooth muscle relaxation with antimuscarinic and local anesthetic activities, whereas papaverine acts exclusively as a direct smooth muscle relaxant with no significant anticholinergic or local anesthetic component [1][2]. This mechanistic divergence yields functional differentiation in conditions where cholinergic tone contributes to spasm pathogenesis.

Mechanism vs. Papaverine
Class-level inference
Cinnamaverine: smooth muscle relaxant + antimuscarinic + local anesthetic Papaverine: direct smooth muscle relaxant only
Supports mechanism-based selection for spasm research requiring combined activities
Mechanism classification from drug databases; functional confirmation in specific models recommended
Spasmolytic Smooth muscle Pharmacology Antimuscarinic

Cinnamaverine vs. Atropine: Antimuscarinic Potency and Direct Myorelaxant Activity Comparison

Cinnamaverine is classified as an antimuscarinic/anticholinergic agent, placing it in the same mechanistic category as atropine; however, it additionally possesses direct smooth muscle relaxant properties not mediated exclusively through muscarinic receptor blockade [1][2]. Unlike atropine, which acts solely via competitive antagonism at muscarinic acetylcholine receptors, cinnamaverine provides complementary direct myorelaxation [3].

Mechanism vs. Atropine
Class-level inference
Cinnamaverine: antimuscarinic + direct relaxation + local anesthetic Atropine: competitive antimuscarinic antagonist only
Indicates multi-mechanism contribution beyond pure receptor blockade
Studies involving neurogenic and myogenic spasm components may benefit from this profile
Anticholinergic Muscarinic receptor Spasmolytic Receptor pharmacology

Cinnamaverine Lipophilicity (LogP 4.11) vs. Papaverine: Predicted Membrane Permeability Differentiation

Cinnamaverine exhibits a calculated LogP value of 4.11220, indicating substantial lipophilicity that influences membrane permeability and tissue distribution [1]. In comparison, papaverine has a reported LogP of approximately 2.95, while atropine has a LogP of approximately 1.83 [2]. The higher LogP of cinnamaverine (4.11 vs. 2.95 vs. 1.83) predicts enhanced passive membrane diffusion, differential blood-brain barrier penetration potential, and distinct formulation solubility requirements.

Lipophilicity (LogP)
Cross-study comparable
LogP 4.11 (Cinnamaverine) vs. ~2.95 (Papaverine) vs. ~1.83 (Atropine) >10-fold higher octanol-water partitioning
Higher predicted membrane permeability; informs assay and formulation conditions
Calculated/experimental values; verify with experimental logP if critical for your model
Lipophilicity LogP Membrane permeability ADME Physicochemical properties

Cinnamaverine Ionization Profile (pKa 9.18) vs. Tertiary Amine Spasmolytics

Cinnamaverine has a predicted acid dissociation constant (pKa) of 9.18 ± 0.25, reflecting the basicity of its tertiary diethylamino moiety . This pKa indicates that the compound exists predominantly in the protonated (ionized) form at physiological pH (7.4), which influences aqueous solubility, pH-dependent partitioning, and formulation buffer selection [1].

Ionization (pKa)
Class-level; Data to verify
pKa 9.18 ± 0.25 (predicted) Upper tertile of tertiary amine antispasmodic class
Informs pH-dependent ionization state and buffer selection for in vitro assays
Predicted value; experimental confirmation recommended for precise formulation work
Ionization pKa pH-dependent solubility Formulation Physicochemical

Cinnamaverine Structural Differentiation: Aminodiphenylacrylate Core vs. Benzylisoquinoline Alkaloids

Cinnamaverine features an aminodiphenylacrylate core structure — specifically, a 2-(diethylamino)ethyl ester of 2,3-diphenylacrylic acid — which differs fundamentally from the benzylisoquinoline alkaloid skeleton of papaverine, the tropane framework of atropine, and the piperidinyl ester structure of piperidolate [1]. This distinct scaffold provides a unique combination of aromatic planar surfaces and a flexible tertiary amine side chain, generating a pharmacophore geometry not available from comparator spasmolytics [2].

Scaffold differentiation
Class-level inference
Cinnamaverine: aminodiphenylacrylate core Comparator scaffolds: benzylisoquinoline (papaverine), tropane (atropine), piperidinyl ester (piperidolate)
Structurally orthogonal phenotype for SAR and scaffold-hopping investigations
Only INN-designated aminodiphenylacrylate spasmolytic
Chemical structure Scaffold Diphenylacrylate SAR Structural biology

Cinnamaverine Tertiary Amine Moiety: Differential Membrane Interaction vs. Quaternary Ammonium Antispasmodics

Cinnamaverine contains a tertiary diethylamino group that remains largely unionized at physiological pH (pKa 9.18), enabling passive membrane diffusion across biological barriers . In contrast, quaternary ammonium antispasmodics (e.g., propantheline, methantheline, glycopyrrolate) carry a permanent positive charge that severely restricts membrane permeability and central nervous system penetration [1]. This physicochemical distinction produces fundamentally different biodistribution profiles.

Membrane permeability class
Class-level inference
Tertiary amine (Cinnamaverine): unionized fraction at pH > 7.0, LogP 4.11 Quaternary ammonium spasmolytics: permanently charged, minimal passive diffusion
Tertiary amine nature may support permeability studies where quaternary analogs are unsuitable
Relevant for tissue bath or ex vivo distribution assays
Tertiary amine Membrane permeability Blood-brain barrier Drug delivery

Cinnamaverine CAS 1679-75-0: Evidence-Based Research and Industrial Application Scenarios


Comparative Smooth Muscle Pharmacology Studies Requiring Dual-Action Spasmolytic Controls

Cinnamaverine serves as a reference compound for experiments requiring a spasmolytic agent with both direct smooth muscle relaxant and antimuscarinic activity [1]. Unlike papaverine (pure direct relaxant) or atropine (pure antimuscarinic), cinnamaverine provides a single-compound source of dual pharmacological action, enabling experimental designs that isolate the contribution of combined mechanisms to functional outcomes in isolated organ bath preparations of intestinal, uterine, or vascular smooth muscle [2].

Medicinal Chemistry Scaffold-Hopping Campaigns Targeting Novel Spasmolytic Chemotypes

The aminodiphenylacrylate core of cinnamaverine represents a structurally orthogonal scaffold relative to the benzylisoquinoline alkaloids (papaverine class) and tropane esters (atropine class) that dominate the spasmolytic pharmacopeia [1]. Medicinal chemistry programs seeking to diversify spasmolytic intellectual property or overcome resistance/selectivity limitations inherent to established scaffolds can utilize cinnamaverine as a starting point for structure-activity relationship (SAR) exploration and lead optimization [2].

Physicochemical Profiling of Lipophilic Tertiary Amine Drug Candidates

With a calculated LogP of 4.11 and pKa of 9.18, cinnamaverine occupies a distinct lipophilic-ionization space that makes it a useful reference compound for developing predictive models of membrane permeability, pH-dependent solubility, and formulation behavior for tertiary amine-containing drug candidates [1]. Its physicochemical profile differs substantially from lower-LogP spasmolytics such as papaverine (LogP ~2.95) and atropine (LogP ~1.83), providing a high-lipophilicity comparator for ADME assay calibration [2].

Analytical Reference Standard for Diphenylacrylate Ester Quantification

Cinnamaverine serves as an analytical reference standard for the detection and quantification of diphenylacrylate esters in pharmaceutical preparations and synthetic chemistry workflows [1]. Its distinct chromatographic retention properties (driven by LogP 4.11 and the diphenylacrylate chromophore) enable its use as a calibration standard in HPLC and LC-MS methods targeting related aminodiphenylacrylate compounds or synthetic intermediates [2].

Application
Selection Property
Validation Focus
Smooth muscle pharmacology studies
Dual-mechanism spasmolytic profile
Functional response in organ bath models
Scaffold-hopping medicinal chemistry
Aminodiphenylacrylate core
SAR differentiation from benzylisoquinoline/tropane
Physicochemical profiling of lipophilic tertiary amines
High lipophilicity and basic pKa profile
Membrane permeability and ionization modeling
Analytical reference for diphenylacrylate esters
Distinct chromatographic and chromophore properties
HPLC/LC-MS calibration and method development
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